![molecular formula C8H11N B3357123 3-Isopropenyl-1-methyl-1H-pyrrole CAS No. 70702-75-9](/img/structure/B3357123.png)
3-Isopropenyl-1-methyl-1H-pyrrole
Description
3-Isopropenyl-1-methyl-1H-pyrrole is a chemical compound with the molecular formula C8H11N . It is also known by other names such as 1H-Pyrrole, 1-methyl-3-(1-methylethenyl)- .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 3-Isopropenyl-1-methyl-1H-pyrrole, involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another approach involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular structure of 3-Isopropenyl-1-methyl-1H-pyrrole consists of a pyrrole ring with a methyl group (CH3) attached to one of the carbon atoms and an isopropenyl group (C3H5) attached to another carbon atom .Chemical Reactions Analysis
Pyrrole and its derivatives, including 3-Isopropenyl-1-methyl-1H-pyrrole, are known to undergo various chemical reactions. These include reactions with electrophiles, acylation, reductions, and cyclization reactions . The specific reactions that 3-Isopropenyl-1-methyl-1H-pyrrole undergoes would depend on the reaction conditions and the reagents used.properties
IUPAC Name |
1-methyl-3-prop-1-en-2-ylpyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(2)8-4-5-9(3)6-8/h4-6H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXYSAFGTIYGFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449058 | |
Record name | 3-Isopropenyl-1-methyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropenyl-1-methyl-1H-pyrrole | |
CAS RN |
70702-75-9 | |
Record name | 3-Isopropenyl-1-methyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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